molecular formula C3H10ClNS2 B12125453 2-Aminopropane-1,3-dithiol hydrochloride CAS No. 26690-92-6

2-Aminopropane-1,3-dithiol hydrochloride

Cat. No.: B12125453
CAS No.: 26690-92-6
M. Wt: 159.7 g/mol
InChI Key: WGJSMXJPSFEYSR-UHFFFAOYSA-N
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Description

2-Aminopropane-1,3-dithiol hydrochloride is an organic compound with the molecular formula C3H9NS2·HCl It is a derivative of 2-aminopropane-1,3-dithiol, which contains both amino and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopropane-1,3-dithiol hydrochloride typically involves the reaction of 2-aminopropane-1,3-dithiol with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Aminopropane-1,3-dithiol.

    Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as water or ethanol, and hydrochloric acid is added to the solution.

    Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.

    Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropane-1,3-dithiol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminopropane-1,3-dithiol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminopropane-1,3-dithiol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups allow it to form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: Similar structure but with hydroxyl groups instead of thiol groups.

    2-Aminopropane-1,3-diol: Another related compound with different functional groups.

Uniqueness

2-Aminopropane-1,3-dithiol hydrochloride is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in research and industry.

Properties

CAS No.

26690-92-6

Molecular Formula

C3H10ClNS2

Molecular Weight

159.7 g/mol

IUPAC Name

2-aminopropane-1,3-dithiol;hydrochloride

InChI

InChI=1S/C3H9NS2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H

InChI Key

WGJSMXJPSFEYSR-UHFFFAOYSA-N

Canonical SMILES

C(C(CS)N)S.Cl

Origin of Product

United States

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